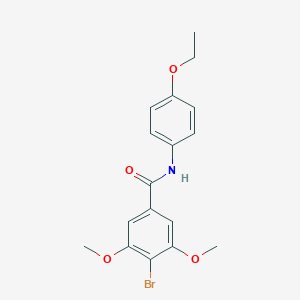
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, also known as BED, is a chemical compound that has been extensively studied for its potential use in scientific research. BED belongs to the family of benzamide derivatives, which are known for their diverse biological activities. BED has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to bind to the CB1 receptor, a receptor that is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit antiproliferative effects, making it a potential candidate for cancer therapy. In addition, 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been found to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy. However, 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, the mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood, which may limit its potential for use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate the mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, in order to better understand its biological activity. Another potential direction is to explore the potential of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide as a therapeutic agent for the treatment of cancer and other diseases. Further research is also needed to determine the optimal dosage and administration of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide for different applications. Finally, research is needed to investigate the potential side effects and toxicity of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, in order to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and analgesic effects. 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molekularformel |
C17H18BrNO4 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-4-23-13-7-5-12(6-8-13)19-17(20)11-9-14(21-2)16(18)15(10-11)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IISFGEVPUAZCAH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)



![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)



